molecular formula C11H8IN3 B13961994 (6-Iodo-quinazolin-4-yl)-prop-2-ynyl-amine

(6-Iodo-quinazolin-4-yl)-prop-2-ynyl-amine

Cat. No.: B13961994
M. Wt: 309.11 g/mol
InChI Key: SQJATDHKDGIXQC-UHFFFAOYSA-N
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Description

Quinazoline derivatives are known for their wide range of pharmacological activities, including antitumor, antiviral, antibacterial, and anti-inflammatory properties . The incorporation of an iodine atom and a prop-2-yn-1-yl group into the quinazoline structure enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-N-(prop-2-yn-1-yl)quinazolin-4-amine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-N-(prop-2-yn-1-yl)quinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6-Iodo-N-(prop-2-yn-1-yl)quinazolin-4-amine involves its interaction with molecular targets such as phosphatidylinositol 3-kinase (PI3K). By inhibiting PI3K, the compound can induce cell cycle arrest and apoptosis in cancer cells . The prop-2-yn-1-yl group enhances its binding affinity and specificity for the target enzyme.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Iodo-N-(prop-2-yn-1-yl)quinazolin-4-amine is unique due to the presence of both an iodine atom and a prop-2-yn-1-yl group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various substitution and cyclization reactions makes it a versatile compound for chemical synthesis and biological studies.

Properties

Molecular Formula

C11H8IN3

Molecular Weight

309.11 g/mol

IUPAC Name

6-iodo-N-prop-2-ynylquinazolin-4-amine

InChI

InChI=1S/C11H8IN3/c1-2-5-13-11-9-6-8(12)3-4-10(9)14-7-15-11/h1,3-4,6-7H,5H2,(H,13,14,15)

InChI Key

SQJATDHKDGIXQC-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1=NC=NC2=C1C=C(C=C2)I

Origin of Product

United States

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